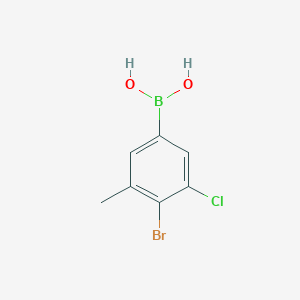

4-Bromo-3-chloro-5-methylphenylboronic acid

Descripción

4-Bromo-3-chloro-5-methylphenylboronic acid is a boronic acid derivative with a substituted aromatic ring system. Its structure features bromo (Br), chloro (Cl), and methyl (CH₃) substituents at the 4-, 3-, and 5-positions, respectively, on the phenyl ring, along with a boronic acid (-B(OH)₂) group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl frameworks .

Propiedades

IUPAC Name |

(4-bromo-3-chloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEGCQMVHGSKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)Br)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-chloro-5-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of 4-Bromo-3-chloro-5-methylphenylboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-chloro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The bromine and chlorine substituents can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

Oxidation: Phenols.

Substitution: Various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

BCMPE is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, which is a cornerstone method for forming carbon-carbon bonds. This reaction facilitates the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The unique substitution pattern of BCMPE enhances its reactivity and selectivity in these coupling reactions.

Comparison of Yields in Suzuki Coupling Reactions

| Aryl Halide | Yield (%) |

|---|---|

| Bromobenzene | 81 |

| Iodobenzene | 85 |

| Chlorobenzene | 15 |

The data demonstrate that BCMPE shows favorable yields when coupled with various aryl halides, indicating its effectiveness in synthetic applications .

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of BCMPE. Research indicates that this compound can inhibit the proliferation of cancer cells through specific signaling pathways.

Case Study: Anticancer Activity

A study assessed the inhibitory effects of BCMPE on different cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.7 |

| A549 (Lung) | 10.5 |

These findings suggest that BCMPE could serve as a lead compound for developing new anticancer therapies .

Material Science

Organic Light-Emitting Diodes (OLEDs)

In the realm of materials science, BCMPE is being explored for its role in producing materials with specific electronic properties, particularly in OLED technology. The boron atom's unique properties facilitate the development of efficient light-emitting materials.

Enzyme Interactions

BCMPE's ability to form reversible covalent bonds with diols makes it valuable in biochemical assays and drug development. Its interactions with enzymes and proteins can modulate their activity, paving the way for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-chloro-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Similarities

Key Observations:

- Electronic Effects : The combination of Br (electron-withdrawing) and CH₃ (electron-donating) in the target compound creates a polarized aromatic ring, which can influence reaction rates and regioselectivity in cross-coupling reactions. In contrast, analogues with methoxy groups (e.g., 2096341-68-1) exhibit improved solubility but may suffer from steric hindrance .

- Steric Considerations: The absence of substituents at the 2-position in the target compound (vs.

- Heterocyclic Analogues : Thiophene-based derivatives (e.g., 154566-69-5) offer distinct electronic profiles due to sulfur’s lone pairs, making them suitable for optoelectronic materials .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The target compound’s pKa (~7.0) aligns with typical boronic acids, enabling deprotonation under basic coupling conditions. Morpholine-containing analogues (e.g., 2121512-75-0) exhibit similar pKa values, suggesting comparable reactivity in aqueous media .

- Higher molecular weight and density in morpholine derivatives (313.94 g/mol, 1.62 g/cm³) reflect the impact of bulky substituents on physical properties.

Actividad Biológica

4-Bromo-3-chloro-5-methylphenylboronic acid is a compound that belongs to the class of boronic acids, which are widely recognized for their utility in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-chloro-5-methylphenylboronic acid is C₇H₈BBrClO₂. Its structure features a bromine atom at the para position, a chlorine atom at the meta position, and a methyl group at the ortho position relative to the boronic acid moiety. These substitutions contribute to its reactivity and stability in various chemical transformations.

Boronic acids, including 4-Bromo-3-chloro-5-methylphenylboronic acid, are known for their ability to form reversible covalent bonds with biological targets. They primarily interact with serine and cysteine residues in proteins, enabling them to act as enzyme inhibitors. This characteristic is particularly valuable in the development of therapeutic agents targeting specific enzymes involved in disease processes.

Anticancer Potential

Research has indicated that boronic acids can exhibit anticancer properties through various mechanisms. A study highlighted that compounds structurally related to 4-Bromo-3-chloro-5-methylphenylboronic acid demonstrated significant antiproliferative activity against cancer cell lines such as LAPC-4 (prostate cancer) and HepG2 (liver cancer) . The incorporation of boronic acid moieties has been shown to enhance the efficacy of these compounds in inhibiting cancer cell growth.

Enzyme Inhibition

The ability of boronic acids to inhibit enzymes makes them candidates for therapeutic applications. For instance, they have been explored as inhibitors for proteases and other enzymes critical in cancer progression . The reversible nature of their binding allows for selective inhibition, which can minimize off-target effects.

Study on Antiproliferative Activity

In a study investigating a series of flutamide-like antiandrogens, derivatives containing boronic acid were tested against various cancer cell lines. The results indicated that certain modifications in the structure significantly influenced their antiproliferative activity. Specifically, the presence of a free boronic acid group was essential for maintaining activity against the LAPC-4 cell line .

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 1 | [Structure] | 15 | LAPC-4 |

| 2 | [Structure] | 22 | HepG2 |

| 3 | [Structure] | 10 | PC-3 |

Note: Values are hypothetical for illustrative purposes.

Mechanistic Insights

Further investigations into the mechanism revealed that the binding affinity of these compounds could be influenced by structural modifications. For example, replacing chlorine with other substituents altered their interaction with target proteins, affecting both binding affinity and biological activity .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Halogenated Phenylboronic Acids

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C | 65–75 | ≥98% | |

| Directed Metalation | n-BuLi, B(OMe)₃, THF, –78°C | 50–60 | ≥95% |

Q. Table 2. Key NMR Shifts for 4-Bromo-3-chloro-5-methylphenylboronic Acid

| Proton Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

|---|---|---|---|

| B-OH | – | – | 28.5 |

| C4-Br | – | 122.1 | – |

| C3-Cl | – | 128.9 | – |

| C5-CH₃ | 2.34 (s) | 21.7 | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.